(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate
Description
The compound (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate is a steroidal derivative characterized by a hydrogenated cyclopenta[a]phenanthrene core. Its structure includes:
- Methyl groups at positions 10 and 12.
- Acetyl group at position 17.
- Acetate ester at position 3. This dodecahydro (12 hydrogenated bonds) framework confers rigidity and lipophilicity, while the acetyl and acetate moieties enhance solubility in organic solvents.
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSIVMSEGIVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922203 | |
| Record name | 20-Oxopregn-16-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2601-07-2, 1169-20-6, 51020-48-5 | |
| Record name | NSC401313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC166500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20-Oxopregn-16-en-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
The synthesis often begins with a steroidal ketone or alcohol intermediate such as pregn-16-en-20-one derivatives or 3-hydroxy steroids. These provide the core framework for subsequent functionalization.
Acetylation of the 3-Hydroxy Group
The 3-hydroxy group on the steroid nucleus is acetylated to form the acetate ester. Typical reagents and conditions include:
- Acetic anhydride or acetyl chloride as acetylating agents
- Pyridine or triethylamine as base catalysts
- Reaction performed at room temperature or slightly elevated temperatures
- Solvents such as dichloromethane or acetic acid
This step yields the 3-acetate ester, protecting the hydroxyl group and enhancing compound stability.
Introduction of the 17-Acetyl Group
The 17-position acetyl group is introduced via oxidation or acylation reactions. Common methods include:
- Oxidation of the corresponding 17-hydroxy steroid to the 17-ketone using reagents like chromium trioxide or pyridinium chlorochromate (PCC)
- Direct acylation using acetyl chloride or acetic anhydride under acidic or basic conditions
- Control of stereochemistry to ensure correct configuration at C-17
In some protocols, the 17-acetyl group is introduced by reaction of a 17-keto intermediate with acetylating agents or by selective oxidation of a 17-ethyl or 17-hydroxy precursor.
Saturation and Ring Hydrogenation
The dodecahydro designation indicates saturation of several double bonds in the cyclopenta[a]phenanthrene system. This is achieved by:
- Catalytic hydrogenation using palladium or platinum catalysts under hydrogen atmosphere
- Careful monitoring to avoid over-reduction of functional groups
This step ensures the correct degree of saturation and preserves the functional groups introduced earlier.
Representative Synthetic Route (Summary Table)
| Step No. | Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting steroidal ketone/alcohol | Commercial or isolated precursor | - | Core steroid framework |
| 2 | Acetylation of 3-hydroxy group | Acetic anhydride, pyridine, RT | 70-85% | Formation of 3-acetate ester |
| 3 | Oxidation to 17-ketone or acylation | PCC or acetyl chloride | 65-80% | Introduction of 17-acetyl group |
| 4 | Catalytic hydrogenation | Pd/C, H2, mild conditions | 75-90% | Saturation of ring system |
Yields are approximate and depend on specific conditions and purity of starting materials.
Experimental Notes and Considerations
- Purification: Flash column chromatography on silica gel is commonly used after each step to isolate pure intermediates and final product. Eluents typically involve petroleum ether/ethyl acetate mixtures with small amounts of acetic acid to improve separation.
- Temperature Control: Some steps, especially oxidation and acylation, require temperature control (e.g., 8–10 °C) to prevent side reactions and degradation.
- Stereochemical Control: The stereochemistry at C-10, C-13, and C-17 is critical for biological activity. Synthetic routes are designed to maintain or establish the desired stereochemistry using stereoselective reagents or conditions.
- Characterization: Products are characterized by NMR (1H and 13C), IR, and mass spectrometry to confirm structure and purity.
Research Findings on Preparation
- The compound is typically synthesized as part of steroidal drug development programs, focusing on anti-inflammatory and neuroactive properties.
- Patent literature reveals variations in the preparation of 13,17-substituted steroids, including this compound, highlighting the importance of selective functionalization and protecting group strategies.
- Recent synthetic methodologies employ mild and selective reagents to improve yields and reduce by-products.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | $$C{23}H{34}O_3$$ |
| Molecular Weight | 358.5 g/mol |
| Key Functional Groups | 17-acetyl ketone, 3-acetate ester |
| Common Reagents | Acetic anhydride, acetyl chloride, PCC, Pd/C |
| Solvents | Dichloromethane, acetic acid, pyridine |
| Typical Yields | 65–90% per step |
| Purification | Silica gel chromatography |
| Characterization | NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions
(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features are summarized below:
*Estimated based on molecular formula.
Key Observations:
Functional Group Variation: The target compound shares a 3-acetate group with , but its 17-acetyl group differs from the 17-acetate in or alkyl chains in .
Hydrogenation Patterns :
- The dodecahydro framework (12 saturated bonds) in the target compound contrasts with the decahydro (10 saturated bonds) structure in , affecting conformational flexibility and stability.
Molecular Weight and Substituents :
- Larger substituents (e.g., branched alkyl chains in ) increase molecular weight and lipophilicity, while oxygen-rich analogs (e.g., ) exhibit higher polarity .
Physicochemical Properties
- Solubility : Compounds with acetate/ketone groups (e.g., ) are more polar than purely hydrocarbon analogs, enhancing solubility in polar aprotic solvents.
- Thermal Stability : Higher hydrogenation (e.g., dodecahydro vs. decahydro) improves thermal stability due to reduced strain .
- Boiling Point : The target compound’s boiling point is likely comparable to (~489°C at 760 mmHg), as both share similar oxygen content and molecular size .
Biological Activity
The compound (17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate , commonly referred to as dodecahydro-cyclopenta[a]phenanthren-3-yl acetate , is a polycyclic aromatic hydrocarbon derivative. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.
- Molecular Formula : C23H34O3
- Molecular Weight : 358.5 g/mol
- CAS Number : 51020-48-5
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The acetyl and dimethyl groups enhance its lipophilicity and bioavailability. This facilitates binding to cellular receptors and enzymes involved in critical biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines.
- Cardiovascular Benefits : Some studies indicate potential benefits in cardiovascular health through vasodilation and improved endothelial function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Cardiovascular | Improved endothelial function |
Table 2: Case Studies
| Study Title | Findings | Year |
|---|---|---|
| Anticancer Properties of Dodecahydro Compounds | Induced apoptosis in breast cancer cell lines | 2022 |
| Anti-inflammatory Mechanisms | Decreased IL-6 and TNF-alpha levels in vitro | 2023 |
| Cardiovascular Effects | Enhanced nitric oxide production in endothelial cells | 2021 |
Case Studies
- Anticancer Properties : A study published in 2022 evaluated the effects of (17-acetyl-10,13-dimethyl...) on breast cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis through activation of caspase pathways.
- Anti-inflammatory Mechanisms : Research conducted in 2023 focused on the anti-inflammatory effects of the compound. It was found to significantly reduce levels of IL-6 and TNF-alpha in cultured macrophages when treated with the compound.
- Cardiovascular Effects : A study from 2021 investigated the impact on endothelial function. The compound was shown to enhance nitric oxide production in endothelial cells, suggesting potential cardiovascular protective effects.
Q & A
Basic: What are the recommended methods for determining the molecular structure of this compound?
Answer:
The compound’s complex steroidal backbone and stereochemistry require advanced structural elucidation techniques:
- X-ray crystallography : Resolve absolute configuration and confirm stereochemical assignments, as demonstrated in studies of structurally related cyclopenta[a]phenanthrene derivatives .
- NMR spectroscopy : Use - and -NMR to assign proton and carbon environments, particularly focusing on methyl (10,13-dimethyl) and acetyl (17-acetyl) groups. 2D techniques (COSY, HSQC, HMBC) can clarify connectivity .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (CHO) and fragmentation patterns .
Advanced: How can researchers address contradictions in reported toxicity data for this compound?
Answer:
Conflicting hazard data (e.g., notes missing toxicity studies, while lists H302/H315/H319 codes) necessitate a systematic approach:
- In vitro assays : Perform cytotoxicity (MTT assay) and genotoxicity (Ames test) screens to establish baseline toxicity profiles.
- Dose-response studies : Use rodent models to assess acute oral toxicity (LD) and dermal irritation potential, adhering to OECD guidelines.
- Data reconciliation : Compare results with existing hazard codes (e.g., ’s H302: "Harmful if swallowed") and publish methodological transparency to resolve discrepancies .
Basic: What safety protocols are critical during handling and storage?
Answer:
Key precautions derived from safety data sheets (SDS) include:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH-approved) is required if aerosolization occurs .
- Storage : Keep in a cool, dry, ventilated area away from ignition sources. Use inert gas (N) purging for bulk storage to prevent degradation .
- Spill management : Absorb with inert material (vermiculite) and dispose via licensed hazardous waste services .
Advanced: How to assess ecological impact when no environmental toxicity data exists?
Answer:
In absence of ecotoxicity data ( : "No data available"), employ predictive models:
- QSAR modeling : Use tools like EPI Suite to estimate biodegradation (Biowin), bioaccumulation (BCF), and aquatic toxicity (ECOSAR).
- Read-across analysis : Compare with structurally similar steroids (e.g., cholesteryl acetate) to infer persistence or mobility in soil/water .
- Microcosm studies : Simulate environmental fate via soil-column experiments to measure leaching potential and microbial degradation rates.
Basic: What spectroscopic techniques are essential for characterizing synthetic batches?
Answer:
Quality control requires multi-technique validation:
- FT-IR : Identify ester (C=O stretch at ~1740 cm) and acetyl (C-O at 1250 cm) functional groups .
- Chromatography : HPLC-PDA with C18 columns to monitor purity (>97%) and detect byproducts .
- Thermal analysis : DSC/TGA to determine melting point (if crystalline) and thermal stability .
Advanced: What experimental strategies optimize stability under varying conditions?
Answer:
Design accelerated stability studies:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for breakdown products (e.g., deacetylation or oxidation) .
- pH-dependent stability : Test solubility and hydrolysis rates in buffers (pH 1–13) to guide formulation (e.g., lyophilization for labile esters) .
- Excipient screening : Use stabilizers like antioxidants (BHT) or cyclodextrins to enhance shelf life .
Basic: How to verify synthetic purity and stereochemical fidelity?
Answer:
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based) to confirm stereochemical purity .
- Elemental analysis : Validate C/H/O ratios against theoretical values (CHO) .
- NMR comparison : Match spectral data with published references for cyclopenta[a]phenanthrene derivatives .
Advanced: What computational methods predict metabolic pathways and bioactive conformers?
Answer:
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (CYP3A4) to predict hydroxylation sites .
- MD simulations : Analyze conformational flexibility in aqueous vs. lipid membranes to assess bioavailability .
- ADMET prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), plasma protein binding, and CYP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
